molecular formula C15H14N2O5S B2498000 Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate CAS No. 309951-67-5

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2498000
CAS No.: 309951-67-5
M. Wt: 334.35
InChI Key: CYPRTSYOIKJHGY-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.35. The purity is usually 95%.
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Scientific Research Applications

Functionalization of Metal-Organic Frameworks

Methyl-substituted thiophenes, including derivatives like Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate, are utilized in the creation of lanthanide-based metal-organic frameworks (MOFs) with distinctive sensing and magnetic properties. These frameworks demonstrate potential for gas adsorption, sensing applications for specific chemicals and ions, and exhibit significant magnetocaloric effects, underscoring their versatility in materials science (Wang et al., 2016).

Organic Synthesis Pathways

The molecule plays a role in the nitration reactions of thiophenes, leading to the formation of novel organic compounds. Such reactions are foundational in the development of complex organic synthesis pathways, contributing to the creation of diverse organic molecules with potential applications in various fields, including medicinal chemistry and material science (Suzuki et al., 1981).

Development of Fluorescent Materials

This compound derivatives are also explored for their ability to produce fluorescent responses in specific chemical environments. This property is particularly intriguing for the development of new materials that can undergo visual changes in response to chemical stimuli, with potential applications in sensing technologies and bioimaging (Nishida et al., 2005).

Catalysis and Reaction Mechanisms

The compound is involved in studies focusing on catalysis and reaction mechanisms, particularly in the context of cyclization reactions and the formation of new C-C bonds. Research in this area contributes to the broader understanding of chemical reactivity and catalysis, which is critical for the synthesis of novel compounds and materials (Pié and Marnett, 1988).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPRTSYOIKJHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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